FF-10501
説明
特性
外観 |
Solid powder |
|---|---|
同義語 |
FF-10501; FF 10501; FF10501.; unknown |
製品の起源 |
United States |
科学的研究の応用
Introduction to FF-10501
FF-10501-01 is a selective inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme involved in the de novo synthesis of guanine nucleotides. This compound has garnered attention for its potential applications in treating various hematological malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). The following sections detail its scientific research applications, supported by comprehensive data tables and case studies.
Key Mechanisms:
- Inhibition of Guanine Nucleotide Synthesis : By blocking IMPDH, FF-10501-01 reduces the availability of guanine nucleotides necessary for DNA and RNA synthesis.
- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells, enhancing therapeutic efficacy against resistant cell lines .
Phase 1 Trials
A Phase 1 clinical trial investigated the safety and efficacy of FF-10501-01 in patients with relapsed or refractory AML and MDS. The study enrolled 29 patients, with results indicating a promising safety profile and preliminary efficacy.
Key Findings from Phase 1 Trials:
- Dosage and Administration : Patients received doses ranging from 50 to 500 mg/m² twice daily over 28-day cycles.
- Efficacy :
- Adverse Effects : Common side effects included nausea, diarrhea, and fatigue, while dose-limiting toxicities were primarily hematological .
Phase 2 Studies
Following encouraging Phase 1 results, a Phase 2a expansion was initiated to further evaluate the compound's efficacy in a larger cohort.
Preliminary Results from Phase 2 Studies:
- Patient Cohorts : Included patients with HMA-resistant MDS/CMML.
- Outcomes : Notable responses included marrow complete remission in one patient and stable disease in several others .
Preclinical Studies
Preclinical investigations have demonstrated that FF-10501-01 effectively induces cell death across various AML cell lines, including those resistant to HMAs.
Summary of Preclinical Findings:
- Cell Lines Tested : Multiple HMA-sensitive and resistant AML cell lines.
- Mechanistic Insights : Significant reductions in guanosine levels were noted post-treatment, confirming the drug's mechanism of action .
| Study Type | Cell Lines Tested | Key Outcomes |
|---|---|---|
| Preclinical | HMA-sensitive/resistant | Induced apoptosis at ~30 μM |
| Clinical Phase 1 | Relapsed AML/MDS | Partial remissions observed |
| Clinical Phase 2a | HMA-resistant MDS/CMML | Marrow complete remission achieved |
類似化合物との比較
Comparison with Similar Compounds
Pharmacological and Mechanistic Comparisons
Efficacy in Azacitidine-Resistant Models
- FF-10501 vs. HMAs (Azacitidine/Decitabine):
In SKM-1/AzaR and MOLM-13/AzaR cells (azacitidine-resistant), FF-10501 maintained potent growth inhibition (IC50: 0.5–2.0 μM) compared to azacitidine (IC50 increase >10-fold in resistant cells). This contrasts with decitabine and cytarabine, which showed >10-fold reduced potency due to UCK2/DCK downregulation .- Key Data:
- FF-10501RMP inhibited IMPDH1/2 with IC50 values of 0.8 μM and 1.2 μM, respectively .
- Mycophenolic acid (active form of mycophenolate mofetil) showed reduced activity in MOLM-13/AzaR cells (IC50 increase ~3-fold) .
FF-10501 vs. Other IMPDH Inhibitors:
While AVN-944 demonstrated early clinical promise in hematologic malignancies, its development was discontinued. FF-10501’s unique APRT-dependent activation bypasses salvage pathway limitations seen in AVN-944 .
Clinical Development Comparison
Unique Mechanisms and Biomarkers
- FF-10501:
- Azacitidine/Decitabine:
- Depend on UCK2/DCK for activation; resistance linked to epigenetic and kinase alterations .
準備方法
Synthesis Steps Overview
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Construction of imidazole ring with appropriate substituents | Imidazole precursors, selective reagents for ring closure | Formation of 1H-imidazole core |
| 2 | Introduction of hydroxyl group at 5-position | Controlled oxidation agents | 5-hydroxyimidazole intermediate |
| 3 | Carboxamide group formation at 4-position | Amidation reagents (e.g., ammonia or amines) under mild conditions | Formation of 4-carboxamide group |
| 4 | Purification and isolation | Crystallization, salt formation with inorganic acids or bases | Pure FF-10501 or its salt/hydrate form |
Purification and Quality Control
Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is employed to confirm purity and identity, as demonstrated in pharmacokinetic and metabolic studies.
Crystallization: The compound is crystallized under controlled temperature and solvent conditions to obtain stable forms suitable for formulation.
Salt Formation: Conversion to disodium salt or other pharmaceutically acceptable salts enhances solubility and stability.
Research Findings Related to Preparation and Metabolism
FF-10501 is metabolized intracellularly by adenine phosphoribosyl transferase (APRT) to FF-10501RMP, the active nucleotide analog form.
Pharmacokinetic studies indicate rapid absorption and conversion, necessitating preparation methods that ensure compound stability until administration.
The compound’s preparation methods must ensure the absence of impurities that could affect metabolic activation or cause toxicity.
Summary Table of Preparation-Related Data
| Parameter | Details |
|---|---|
| Chemical Name | 5-hydroxy-1H-imidazole-4-carboxamide |
| Molecular Class | 1,3-diazole heterocyclic compound |
| Key Functional Groups | Hydroxyl (5-position), Carboxamide (4-position) |
| Metabolic Activation | Conversion to ribose monophosphate form by APRT |
| Purification Methods | Crystallization, salt/hydrate formation, HPLC-MS/MS analysis |
| Analytical Techniques | MS/MS, UV spectrophotometry, HPLC |
| Stability Enhancements | Salt and hydrate forms for pharmaceutical use |
| Reported Side Products | Not detailed publicly; controlled synthesis minimizes impurities |
Q & A
Q. What is the molecular mechanism by which FF-10501 exerts its anti-tumor activity?
FF-10501 acts as an IMP dehydrogenase inhibitor, requiring enzymatic activation by adenine phosphoribosyltransferase (APRT) to form its active metabolite, FF-10501 ribosylmonophosphate . Methodologically, researchers can validate this mechanism using:
- Enzyme activity assays (e.g., HPLC or spectrophotometry) to quantify the conversion rate of FF-10501 to its ribosylmonophosphate form.
- Knockdown/knockout models (e.g., CRISPR-Cas9 targeting APRT) to confirm the enzyme’s role in activation.
- Cell viability assays (e.g., MTT or ATP-based assays) in APRT-deficient vs. wild-type cell lines to correlate enzymatic activity with cytotoxicity.
Q. Which experimental models are most suitable for studying FF-10501’s pharmacokinetics and efficacy?
- In vitro models : Leukemia cell lines (e.g., HL-60, K562) due to their high IMPDH expression, as shown in preliminary cytotoxicity studies .
- In vivo models : Xenograft models with human-derived hematologic malignancies, monitoring tumor regression and plasma metabolite levels via LC-MS/MS.
- Considerations : Ensure APRT expression is profiled in chosen models to avoid confounding results .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values of FF-10501 across studies?
Discrepancies may arise from differences in:
- Cell culture conditions (e.g., serum concentration, hypoxia).
- Assay protocols (e.g., incubation time, endpoint detection methods). Methodological solutions :
- Conduct a meta-analysis of published IC₅₀ values, stratifying by experimental parameters.
- Standardize assays using reference cell lines (e.g., NCI-60 panel) and cross-validate with orthogonal methods (e.g., flow cytometry vs. luminescence) .
- Report detailed protocols (e.g., cell passage number, media composition) to enhance reproducibility .
Q. What strategies optimize FF-10501 dosing schedules to mitigate off-target effects in combinatorial therapies?
- Pharmacodynamic modeling : Use time-lapse microscopy to track cell cycle arrest and apoptosis in real-time, integrating data into PK/PD models.
- Synergy screens : Pair FF-10501 with inhibitors of nucleotide salvage pathways (e.g, 6-thioguanine) and quantify synergy via Chou-Talalay analysis .
- Toxicity profiling : Perform transcriptomic analysis (RNA-seq) on non-target tissues (e.g., liver, kidney) to identify dose-dependent stress pathways .
Q. How can researchers address conflicting data on FF-10501’s efficacy in solid tumors vs. hematologic malignancies?
- Hypothesis-driven approach : Compare IMPDH isoform expression (IMPDH1 vs. IMPDH2) across tumor types using immunohistochemistry or RNA-seq datasets (e.g., TCGA).
- Functional studies : Engineer solid tumor cell lines to overexpress APRT and assess FF-10501 sensitivity .
- Data reconciliation : Apply statistical frameworks (e.g., Bayesian hierarchical models) to account for inter-study variability in tumor microenvironment factors .
Methodological Guidance
Q. What analytical techniques are critical for quantifying FF-10501 and its metabolites in biological samples?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize mobile phases (e.g., ammonium acetate/acetonitrile) to separate FF-10501 ribosylmonophosphate from endogenous nucleotides.
- Stability testing : Prevalidate sample storage conditions (-80°C vs. liquid nitrogen) to prevent metabolite degradation .
- Reference standards : Synthesize deuterated analogs of FF-10501 for internal calibration .
Q. How should researchers design experiments to evaluate FF-10501 resistance mechanisms?
- Long-term exposure assays : Culture cells with sublethal FF-10501 doses for 6–12 weeks, sequencing resistant clones (WGS/WES) to identify mutations in IMPDH or APRT .
- Metabolomic profiling : Use GC-MS or NMR to compare nucleotide pools in resistant vs. parental lines, focusing on guanine salvage pathways .
- Functional validation : Apply CRISPR-based gene editing to reintroduce candidate resistance mutations and confirm phenotype.
Data Presentation and Reproducibility
Q. What are the best practices for presenting FF-10501-related data in peer-reviewed manuscripts?
- Tables : Include raw data (e.g., IC₅₀, metabolite concentrations) with footnotes explaining normalization methods and statistical tests (e.g., ANOVA vs. Student’s t-test) .
- Figures : Use scatterplots with error bars for dose-response curves and heatmaps for synergy scores. Ensure axis labels specify units (e.g., µM, log10 scale) .
- Supplementary materials : Provide HPLC chromatograms, primer sequences for APRT knockout, and raw RNA-seq files in public repositories (e.g., GEO, PRIDE) .
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